

Application Notes and Protocols for CPCCOEt Administration in In Vivo Rodent Studies

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Compound of Interest

Compound Name: CPCCOEt

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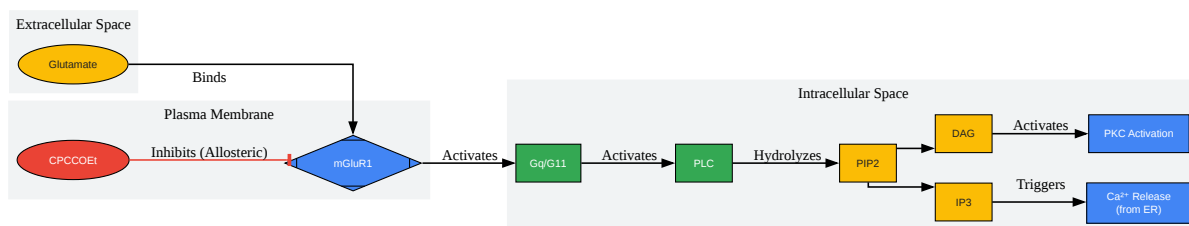
For Researchers, Scientists, and Drug Development Professionals

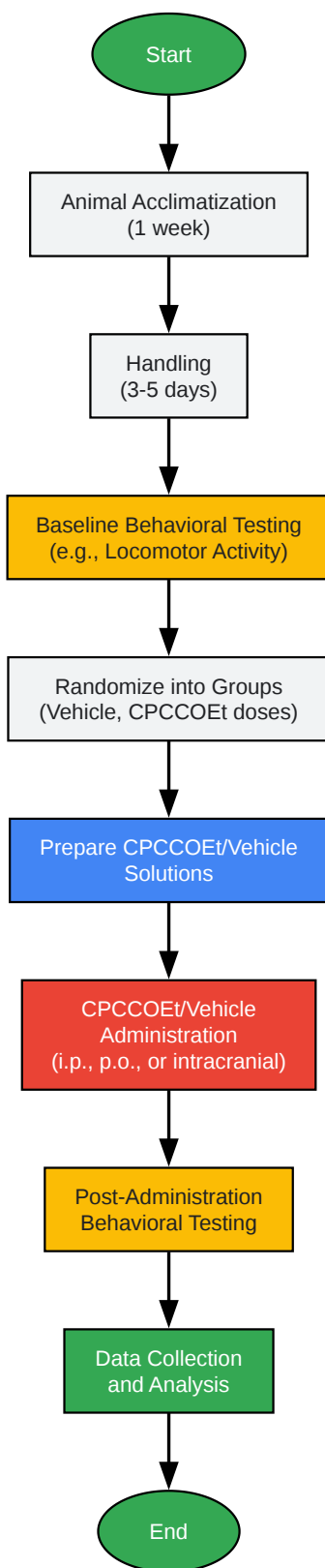
Introduction

CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylic acid ethyl ester) is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1).[1] It inhibits mGluR1 signaling without affecting the binding of the endogenous ligand, glutamate.[2] This property makes **CPCCOEt** a valuable tool for investigating the physiological and pathological roles of mGluR1 in the central nervous system. These application notes provide detailed protocols for the administration of **CPCCOEt** in rodent models for behavioral and physiological studies.

Mechanism of Action

CPCCOEt acts as a negative allosteric modulator of mGluR1. Group I mGluRs, which include mGluR1 and mGluR5, are Gq/G11-protein coupled receptors.[1] Upon activation by glutamate, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1][3] **CPCCOEt** binds to a site on the mGluR1 receptor distinct from the glutamate binding site and inhibits this signaling cascade.





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- 2. Figure 3 from Type-1 metabotropic glutamate receptor signaling in cerebellar Purkinje cells in health and disease | Semantic Scholar [semanticscholar.org]
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